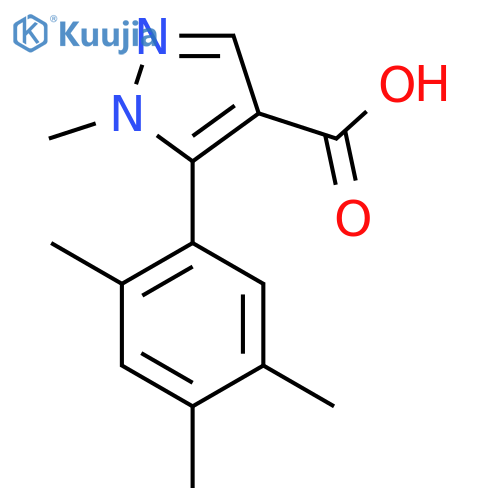Cas no 1368626-05-4 (1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid)

1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid
- 1368626-05-4
- EN300-1827064
-
- インチ: 1S/C14H16N2O2/c1-8-5-10(3)11(6-9(8)2)13-12(14(17)18)7-15-16(13)4/h5-7H,1-4H3,(H,17,18)
- InChIKey: ZPSHORXFOYNBRN-UHFFFAOYSA-N
- ほほえんだ: OC(C1C=NN(C)C=1C1C=C(C)C(C)=CC=1C)=O
計算された属性
- せいみつぶんしりょう: 244.121177757g/mol
- どういたいしつりょう: 244.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1827064-0.5g |
1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid |
1368626-05-4 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1827064-0.1g |
1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid |
1368626-05-4 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1827064-2.5g |
1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid |
1368626-05-4 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1827064-0.25g |
1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid |
1368626-05-4 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1827064-1.0g |
1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid |
1368626-05-4 | 1g |
$0.0 | 2023-06-01 | ||
| Enamine | EN300-1827064-5g |
1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid |
1368626-05-4 | 5g |
$2650.0 | 2023-09-19 | ||
| Enamine | EN300-1827064-10g |
1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid |
1368626-05-4 | 10g |
$3929.0 | 2023-09-19 | ||
| Enamine | EN300-1827064-1g |
1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid |
1368626-05-4 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1827064-0.05g |
1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid |
1368626-05-4 | 0.05g |
$768.0 | 2023-09-19 |
1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid 関連文献
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acidに関する追加情報
1-Methyl-5-(2,4,5-Trimethylphenyl)-1H-Pyrazole-4-Carboxylic Acid
The compound 1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid (CAS No: 1368626-05-4) is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The molecule's structure is characterized by a pyrazole ring system substituted with a methyl group at position 1 and a carboxylic acid group at position 4. Additionally, the substituent at position 5 is a 2,4,5-trimethylphenyl group, which introduces steric and electronic effects that can influence the compound's reactivity and bioavailability.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to modulate various biological targets. For instance, 1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid has been investigated for its potential as an anti-inflammatory agent. Researchers have found that this compound exhibits significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling pathways. This makes it a promising candidate for the development of new anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing therapies.
In addition to its anti-inflammatory properties, this compound has also been explored for its potential as an anticancer agent. Preclinical studies have demonstrated that 1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid can induce apoptosis in various cancer cell lines by targeting specific oncogenic pathways. The presence of the carboxylic acid group in the molecule is believed to play a crucial role in its ability to interact with cellular proteins and modulate signaling cascades associated with tumor growth and metastasis.
The synthesis of 1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid involves a multi-step process that typically begins with the preparation of the pyrazole ring system. This is followed by the introduction of substituents at specific positions through nucleophilic substitution or coupling reactions. The final step involves the functionalization of the carboxylic acid group to achieve the desired stereochemistry and reactivity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for synthesizing this compound.
From an analytical standpoint, 1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid has been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have provided insights into its molecular structure and purity, ensuring its suitability for both research and therapeutic applications.
In terms of applications beyond pharmacology, this compound has shown potential in agrochemicals due to its ability to inhibit plant pathogens. Field trials have indicated that it can effectively control fungal infections in crops without causing significant harm to beneficial microorganisms or soil health.
Looking ahead, 1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid represents a valuable lead compound for further exploration in drug discovery programs targeting inflammatory diseases and cancer. Its unique combination of structural features and biological activities positions it as a key player in advancing novel therapeutic strategies.
1368626-05-4 (1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid) 関連製品
- 1797655-60-7(5-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2-methoxybenzamide)
- 1049389-44-7(2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide)
- 139512-70-2(4-Chloro-5-fluorobenzene-1,2-diamine)
- 93667-66-4(dl-3-Methylvaline hydrochloride)
- 1009706-36-8(1-(2,3-dimethylphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione)
- 2228825-91-8(2-fluoro-3-(1H-indol-3-yl)propan-1-amine)
- 1226062-60-7(3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid)
- 2172504-93-5(benzyl 3-(chlorosulfonyl)methyl-3-fluoropyrrolidine-1-carboxylate)
- 213382-05-9(2,3-Dichloropropiophenone)
- 2580223-00-1(1-(4-{(benzyloxy)carbonylamino}phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid)



